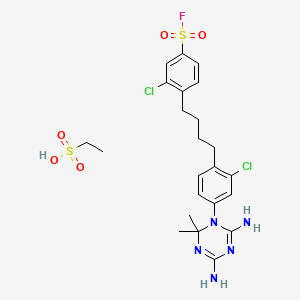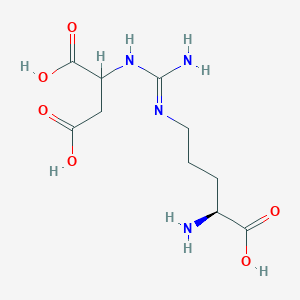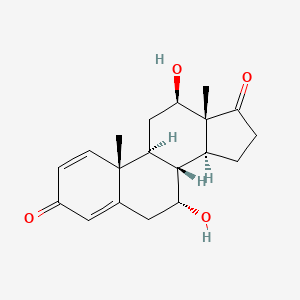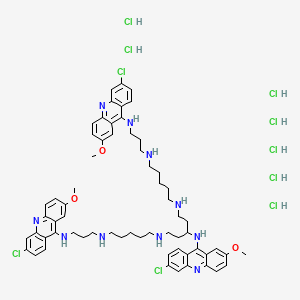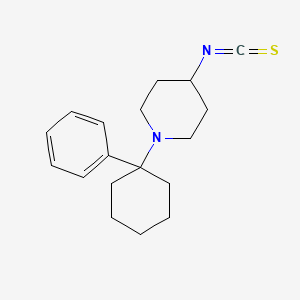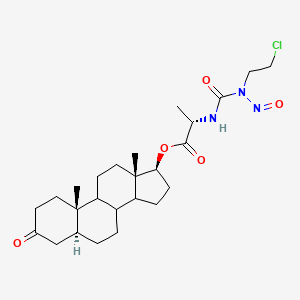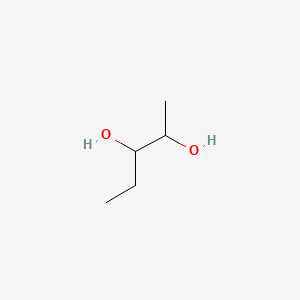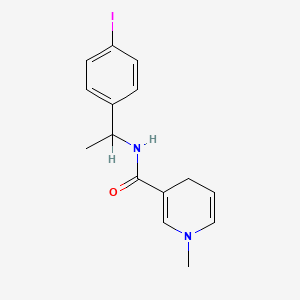![molecular formula C14H17N5O B1206244 N-(TERT-BUTYL)-N'-[2-(4-PYRIDINYL)-4-PYRIMIDINYL ]UREA CAS No. 61310-12-1](/img/structure/B1206244.png)
N-(TERT-BUTYL)-N'-[2-(4-PYRIDINYL)-4-PYRIMIDINYL ]UREA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Urea, N-(1,1-dimethylethyl)-N’-(2-(4-pyridinyl)-4-pyrimidinyl)-” is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and industrial processes. The unique structure of this compound, featuring both pyridine and pyrimidine rings, suggests potential biological activity and utility in research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “Urea, N-(1,1-dimethylethyl)-N’-(2-(4-pyridinyl)-4-pyrimidinyl)-” typically involves the reaction of appropriate pyridine and pyrimidine derivatives with a urea precursor. Common synthetic routes may include:
Step 1: Preparation of the pyridine and pyrimidine intermediates through standard organic synthesis techniques.
Step 2: Coupling of these intermediates with a urea derivative under controlled conditions, such as in the presence of a catalyst or under specific temperature and pressure settings.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
化学反应分析
Types of Reactions
“Urea, N-(1,1-dimethylethyl)-N’-(2-(4-pyridinyl)-4-pyrimidinyl)-” can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Formation of reduced products using reducing agents.
Substitution: Replacement of functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, including as a potential drug candidate.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of “Urea, N-(1,1-dimethylethyl)-N’-(2-(4-pyridinyl)-4-pyrimidinyl)-” would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors, leading to altered signaling pathways.
Pathway Involvement: Participation in biochemical pathways, affecting cellular processes.
相似化合物的比较
Similar Compounds
Urea Derivatives: Compounds with similar urea-based structures.
Pyridine and Pyrimidine Compounds: Molecules containing pyridine or pyrimidine rings.
Uniqueness
The uniqueness of “Urea, N-(1,1-dimethylethyl)-N’-(2-(4-pyridinyl)-4-pyrimidinyl)-” lies in its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to other similar compounds.
属性
CAS 编号 |
61310-12-1 |
|---|---|
分子式 |
C14H17N5O |
分子量 |
271.32 g/mol |
IUPAC 名称 |
1-tert-butyl-3-(2-pyridin-4-ylpyrimidin-4-yl)urea |
InChI |
InChI=1S/C14H17N5O/c1-14(2,3)19-13(20)18-11-6-9-16-12(17-11)10-4-7-15-8-5-10/h4-9H,1-3H3,(H2,16,17,18,19,20) |
InChI 键 |
OBXXCFFJBAUAAE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)NC1=NC(=NC=C1)C2=CC=NC=C2 |
规范 SMILES |
CC(C)(C)NC(=O)NC1=NC(=NC=C1)C2=CC=NC=C2 |
Key on ui other cas no. |
61310-12-1 |
同义词 |
Win 40882 Win-40,882 Win-40882 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


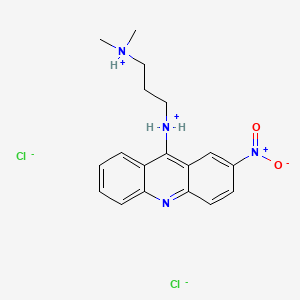
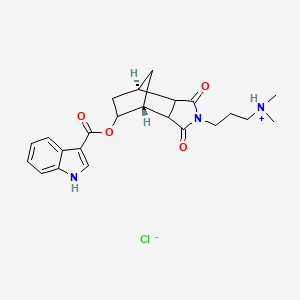

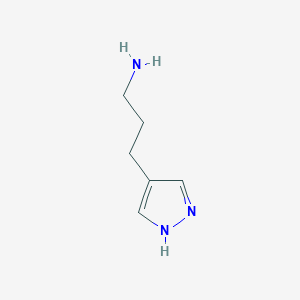
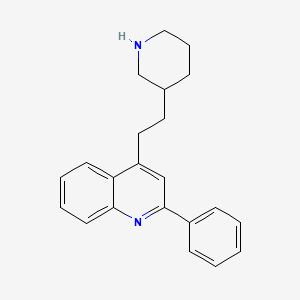
![4-Ethylidene-7-hydroxy-6-(hydroxymethyl)-7-methyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B1206171.png)
